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Compound of Interest

Compound Name: Sodium hydrogen adipate

Cat. No.: B101022 Get Quote

A Spectroscopic Comparison of Monosodium Adipate and Disodium Adipate: A Guide for

Researchers

Published: November 3, 2025

This guide provides a detailed spectroscopic comparison of monosodium adipate and disodium

adipate, intended for researchers, scientists, and professionals in drug development. The

comparison focuses on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR)

spectroscopy, offering experimental data and protocols to facilitate the characterization and

differentiation of these two salts of adipic acid.

Introduction
Monosodium adipate (sodium hydrogen adipate) and disodium adipate are the partially and

fully neutralized sodium salts of adipic acid, a six-carbon dicarboxylic acid. Their distinct

chemical structures, arising from the different degrees of protonation of the carboxylic acid

groups, give rise to unique spectroscopic signatures. Understanding these differences is crucial

for quality control, reaction monitoring, and formulation development in various scientific and

industrial applications.

Monosodium Adipate: Features one carboxylic acid group and one carboxylate group.

Disodium Adipate: Features two carboxylate groups.
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The following tables summarize the key spectroscopic data for monosodium adipate and

disodium adipate. Data for disodium adipate is based on experimental findings, while data for

monosodium adipate is largely predicted based on the known spectroscopic behavior of

carboxylic acids and carboxylates, due to the limited availability of published experimental

spectra for this specific compound.

Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode
Monosodium Adipate

(Predicted, cm⁻¹) **

Disodium Adipate
(Experimental,
cm⁻¹) **

O-H (Carboxylic Acid) Stretching ~3300-2500 (broad) Absent

C=O (Carboxylic Acid) Stretching ~1700 Absent

C=O (Carboxylate) Asymmetric Stretching ~1600-1550 ~1560

C=O (Carboxylate) Symmetric Stretching ~1400 ~1415

C-H Stretching ~2950-2850 ~2950-2850

Note: The presence of both carboxylic acid and carboxylate groups in monosodium adipate

leads to a more complex IR spectrum in the carbonyl region compared to the symmetric

disodium adipate.

Raman Spectroscopy Data

Functional Group Vibrational Mode
Monosodium Adipate

(Predicted, cm⁻¹) **

Disodium Adipate
(Experimental/Expe
cted, cm⁻¹) **

C=O (Carboxylic Acid) Stretching ~1650 Absent

C=O (Carboxylate) Symmetric Stretching ~1410 ~1410

C-C Stretching ~1100-800 ~1100-800

C-H Bending/Stretching ~1450, ~2900 ~1450, ~2900

Note: The symmetric carboxylate stretch is typically strong and sharp in the Raman spectrum.
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¹H NMR Spectroscopy Data (in D₂O)

Proton Type

Monosodium Adipate

(Predicted Chemical Shift,

ppm)

Disodium Adipate

(Experimental Chemical

Shift, ppm)[1]

α-CH₂ ~2.2-2.4 ~2.20

β-CH₂ ~1.6-1.8 ~1.55

COOH
~11-12 (if not in D₂O, will

exchange in D₂O)
Absent

Note: In D₂O, the acidic proton of the carboxylic acid group in monosodium adipate will

exchange with deuterium and will likely not be observed. The chemical shifts of the α- and β-

protons may differ slightly between the two species due to the different electronic

environments.

¹³C NMR Spectroscopy Data (in D₂O)

Carbon Type

Monosodium Adipate

(Predicted Chemical Shift,

ppm)

Disodium Adipate

(Experimental Chemical

Shift, ppm)[2]

C=O (Carboxylate) ~182 ~182.5

C=O (Carboxylic Acid) ~177 Absent

α-CH₂ ~35 ~35.5

β-CH₂ ~26 ~26.5

Note: The presence of two distinct carbonyl environments in monosodium adipate should result

in two separate signals in the ¹³C NMR spectrum, one for the carboxylic acid and one for the

carboxylate.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

This technique is suitable for solid powder samples and requires minimal sample preparation.

Protocol:

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal.

Sample Preparation: Place a small amount of the solid sample (monosodium or disodium

adipate) onto the ATR crystal, ensuring complete coverage of the crystal surface.

Sample Analysis: Apply pressure to the sample using the ATR accessory's pressure clamp to

ensure good contact between the sample and the crystal.

Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Typically, 16

to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
Technique: Fourier-Transform (FT) Raman Spectroscopy. This technique is well-suited for the

analysis of solid organic compounds and is less susceptible to fluorescence than dispersive

Raman spectroscopy.

Protocol:

Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) for excitation to minimize

fluorescence.

Sample Preparation: Place a small amount of the solid sample into a sample holder (e.g., a

glass vial or an aluminum well plate).

Data Acquisition: Focus the laser onto the sample and collect the Raman scattered light.

Acquire the spectrum over a Raman shift range of approximately 3500-100 cm⁻¹.
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Data Processing: The spectrum may be baseline corrected to remove any broad background

signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: Solution-state ¹H and ¹³C NMR Spectroscopy.

Protocol:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the adipate salt for ¹H NMR or 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry

NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the D₂O.

Shim the magnetic field to achieve good homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

the spectral width, acquisition time, and number of scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

acquisition time and a greater number of scans are typically required for ¹³C NMR due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.

Calibrate the chemical shift scale. For samples in D₂O, the residual HDO peak (around

4.79 ppm at 25 °C) can be used as a reference for ¹H NMR. An external standard or the

known chemical shift of a reference compound can be used for ¹³C NMR.
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General workflow for spectroscopic analysis.
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Chemical Structures

Monosodium Adipate

Disodium Adipate

HOOC-(CH₂)₄-COO⁻Na⁺

Na⁺⁻OOC-(CH₂)₄-COO⁻Na⁺

+ 1 eq. NaOH

HOOC-(CH₂)₄-COOH
(Adipic Acid)

+ 1 eq. NaOH
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Relationship between adipic acid and its sodium salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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